1-(2-Bromoethoxy)-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

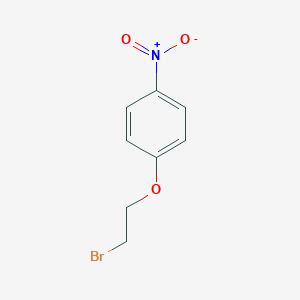

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Bromoethoxy)-4-nitrobenzene chemical properties

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document delineates its core chemical and physical properties, provides detailed, field-tested synthesis protocols, and explores its reactivity and broad applications as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical handling, synthesis, and strategic utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is a pale yellow crystalline solid or powder.[1] Its structure features a nitro-activated aromatic ring coupled with an aliphatic bromoethoxy side chain, making it a valuable building block for introducing a nitro-phenyl ether moiety into various molecular scaffolds.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount for regulatory compliance and scientific communication.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 13288-06-7 | [1][2][4] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2][3] |

| Molecular Weight | 246.06 g/mol | [3][4][5] |

| InChI Key | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [2][3] |

| Synonyms | 2-(4-Nitrophenoxy)ethyl bromide, 4-Nitrophenoxyethylbromide, 2-Bromoethyl 4-nitrophenyl ether, p-Nitrophenyl β-bromoethyl ether | [1][2][6] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder or crystals | [1][6] |

| Melting Point | 62-65 °C | [3][4][6] |

| Boiling Point | 170 °C @ 0.5 mmHg | [4][6] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, acetone, chloroform, DMSO, and ethyl acetate. | [1][4][6] |

| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [4][6] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method is favored due to the high availability and low cost of the starting materials, coupled with robust and scalable reaction conditions that provide good yields.

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 13288-06-7 [m.chemicalbook.com]

- 5. This compound | 13288-06-7 [chemicalbook.com]

- 6. This compound CAS#: 13288-06-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene (CAS: 13288-06-7)

This guide provides a comprehensive technical overview of 1-(2-bromoethoxy)-4-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical development and material science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles.

Introduction and Core Attributes

This compound is a substituted nitroaromatic compound characterized by a nitro group and a bromoethoxy substituent on a benzene ring.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromoethoxy group provides a reactive handle for nucleophilic substitution reactions. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as the antiarrhythmic agent Dofetilide.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 13288-06-7 | [1][5] |

| Molecular Formula | C₈H₈BrNO₃ | [1][6] |

| Molecular Weight | 246.06 g/mol | [1][6] |

| Appearance | Light yellow solid | [7][8] |

| Melting Point | 62-65 °C | [1][5][8][9] |

| Boiling Point | 170 °C at 0.5 mmHg | [5][9] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [9] |

| SMILES | C1=CC(=CC=C1[O-])OCCBr | [2] |

| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from p-nitrophenol and 1,2-dibromoethane. This method is favored for its relatively high yield and straightforward procedure.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a robust and scalable method for the laboratory synthesis of this compound.[6][7]

Materials:

-

p-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Butanone or N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-nitrophenol (1 equivalent), potassium carbonate (2.5 equivalents), and 1,2-dibromoethane (3 equivalents) in butanone or DMF.

-

Heat the mixture to reflux (for butanone) or 80 °C (for DMF) and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain a viscous liquid.

-

Partition the residue between dichloromethane and water. Separate the organic layer.

-

Wash the organic layer with water (5 x 50 mL) and then dry over anhydrous sodium sulfate.[6]

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 4% ethyl acetate) as the eluent to afford this compound as a light yellow solid.[7] A typical yield for this reaction is around 70-81%.[6][7]

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its two primary reactive sites: the bromoethoxy chain and the nitro-activated aromatic ring.

Nucleophilic Substitution at the Bromoethoxy Group

The terminal bromine atom is a good leaving group, making this position susceptible to nucleophilic attack. This is the most common transformation for this molecule and is widely exploited in the synthesis of more complex structures. A variety of nucleophiles, such as amines, thiols, and alkoxides, can readily displace the bromide ion.

Reaction with Amines: A primary application of this reactivity is the alkylation of amines, leading to the formation of secondary or tertiary amines. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Caption: General scheme for the reaction with amines.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the para position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10][11] While the bromoethoxy group itself is not a leaving group from the ring, the nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the ortho and para positions. This property is crucial for understanding potential side reactions and for the design of related synthetic intermediates.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing another avenue for functionalization.[2] This transformation is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further modified, for example, through acylation, alkylation, or diazotization reactions. This two-step process of nucleophilic substitution followed by nitro reduction is a common strategy in medicinal chemistry.

Caption: Reduction of the nitro group to an amine.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its identity in research settings. The following are typical analytical data for this compound.

| Technique | Expected Data | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.5 ppm) and the two methylene groups of the ethoxy chain (typically in the range of 3.5-4.5 ppm). | [12] |

| ¹³C NMR | Resonances for the aromatic carbons and the two aliphatic carbons of the ethoxy group. | [1] |

| IR Spectroscopy | Characteristic peaks for the C-Br stretch, C-O-C ether linkage, and the symmetric and asymmetric stretches of the nitro group. | [1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [1] |

Applications in Research and Development

Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a key starting material in the synthesis of pharmaceuticals.[3][4] Its bifunctional nature allows for the introduction of a nitrophenoxyethyl moiety into a target molecule. A prominent example is its use in the synthesis of Dofetilide, a class III antiarrhythmic agent.

Material Science

Beyond pharmaceuticals, this compound serves as a precursor in the development of advanced materials.[7] Its applications in this field include:

-

UV Absorbers: It is used in the synthesis of molecules that can be incorporated into materials to protect them from degradation by ultraviolet radiation.[7]

-

Electronic Chemicals: The compound is a building block for specialized molecules used in the manufacturing of semiconductors, optoelectronics, and display technologies.[7]

Medicinal Chemistry Research

The 4-nitrophenoxy scaffold is present in a number of biologically active compounds. The nitro group can participate in redox cycling and its reduction to an amino group can be a key step in the mechanism of action of some drugs.[9] Therefore, this compound is a valuable tool for medicinal chemists to synthesize libraries of compounds for screening and lead optimization.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[8]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a chemical intermediate of significant value in both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity, and versatile functional groups make it an indispensable tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the development of novel pharmaceuticals and advanced materials.

References

- Innovating with this compound: Applications in Material Science and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). PubChem.

- This compound CAS#: 13288-06-7. (n.d.). ChemSrc.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3615.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts.

- 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- This compound. (n.d.). PubChemLite.

- Sourcing High-Purity this compound from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). ChemSynthesis.

- 13288-06-7 | MFCD00031363 | this compound. (n.d.). AA Blocks.

- 1-Bromo-2-ethoxy-4-nitrobenzene. (n.d.). PubChem.

- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. (2016). Journal of the American Chemical Society, 138(33), 10466-10475.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(16), 4966.

Sources

- 1. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromoethoxy)-4-nitrobenzene

Foreword: A Molecule of Versatile Reactivity

1-(2-Bromoethoxy)-4-nitrobenzene is a key organic intermediate that holds significant importance for researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a nitro-activated aromatic ring coupled with a reactive bromoethoxy side chain, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and reactivity, underpinned by spectroscopic analysis and established chemical principles. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 13288-06-7, is a crystalline solid, typically appearing as yellow powder or crystals.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its physical characteristics and molecular identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₃ | [2][3][4][5] |

| Molecular Weight | 246.06 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromoethyl 4-nitrophenyl ether, p-Nitrophenyl β-bromoethyl ether | [2][5] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 170 °C at 0.5 mmHg | [1] |

| Appearance | Yellow powder or crystals | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [1] |

Elucidation of the Molecular Structure: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, which, when combined, offers a complete picture of the atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the strongly electron-withdrawing nitro group will be the most deshielded and appear further downfield compared to the protons ortho to the bromoethoxy group.

-

Aliphatic Protons: The bromoethoxy side chain will produce two triplets, each integrating to two protons. The methylene group attached to the oxygen (-OCH₂-) will be deshielded by the adjacent oxygen and will appear at a lower field than the methylene group attached to the bromine (-CH₂Br). The coupling between these two adjacent methylene groups will result in the triplet splitting pattern.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon atom attached to the bromoethoxy group will also be deshielded. The "heavy atom effect" of bromine can sometimes lead to a slight upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[6]

-

Aliphatic Carbons: Two signals will be present for the aliphatic carbons of the bromoethoxy group. The carbon atom bonded to the oxygen will appear at a lower field than the carbon atom bonded to the bromine.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2980-2850 | C-H Stretch | Aliphatic (ethoxy group) | Medium-Weak |

| ~1525 & ~1345 | N-O Asymmetric & Symmetric Stretch | Nitro Group | Strong |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether | Strong |

| ~1100 | C-O-C Symmetric Stretch | Aryl-alkyl ether | Medium |

| ~690-500 | C-Br Stretch | Bromoalkane | Medium-Strong |

The strong absorptions corresponding to the nitro group are particularly diagnostic for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 245 and 247 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways. A prominent fragmentation would be the loss of the bromoethyl group to give the 4-nitrophenoxide radical. Another likely fragmentation is the cleavage of the C-Br bond. The fragmentation of the nitro group (loss of NO or NO₂) is also a characteristic feature in the mass spectra of nitroaromatic compounds.[7]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Reaction Rationale and Mechanism

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[8] The reaction is favored by the use of a primary alkyl halide (1,2-dibromoethane) to minimize competing elimination reactions. The phenoxide is generated in situ by reacting 4-nitrophenol with a base, such as potassium carbonate. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.

The reaction mechanism can be visualized as a backside attack of the 4-nitrophenoxide ion on one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 4-nitrophenol (1.4 g, 10 mmol) in DMF (30 mL), add potassium carbonate (2.8 g, 20 mmol) and 1,2-dibromoethane (2.3 g, 12 mmol).[3]

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water (50 mL).[3]

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).[3]

-

Combine the organic extracts and wash with water (5 x 50 mL) to remove residual DMF.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[3] A yield of around 81% can be expected.[3]

Reactivity Profile

The reactivity of this compound is dictated by its three key structural components: the nitro-activated aromatic ring, the ether linkage, and the bromoethyl group.

Nucleophilic Aromatic Substitution

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). However, the ethoxy group is an activating group, which can make SₙAr reactions at the ring more complex. Generally, the positions ortho and para to the nitro group are highly activated for nucleophilic attack.

Reactions at the Bromoethoxy Side Chain

The primary alkyl bromide of the bromoethoxy group is a good electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, making this compound a valuable building block in organic synthesis.

-

Reaction with Amines: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-(4-nitrophenoxy)ethanamines. This reaction is a cornerstone for the synthesis of various pharmaceutical intermediates.

-

Reaction with Thiols: Thiolates, being excellent nucleophiles, will readily displace the bromide to form thioethers. This reaction provides access to a variety of sulfur-containing derivatives.

Caption: Reactivity sites of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[9][10] This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group, significantly altering the reactivity of the aromatic ring.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the antiarrhythmic drug Dofetilide.

-

Material Science: This compound finds applications in the development of novel materials. It is used as an intermediate in the synthesis of UV absorbers and electronic chemicals, where its specific electronic and structural properties are leveraged.[11]

-

Organic Synthesis: As a bifunctional molecule, it serves as a versatile scaffold for the synthesis of more complex molecules in academic and industrial research laboratories.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a molecule of significant synthetic utility. A thorough understanding of its molecular structure, elucidated through a combination of spectroscopic methods, is fundamental to appreciating its reactivity. The Williamson ether synthesis provides a reliable route to this compound, and its distinct reactive sites—the activated aromatic ring and the electrophilic bromoethyl side chain—offer numerous possibilities for further chemical modification. For researchers in drug discovery and material science, this compound represents a valuable and versatile tool for the construction of complex molecular architectures.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with this compound: Applications in Material Science and Beyond.

- Wikipedia. (2023). Williamson ether synthesis.

- PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.

- Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

- PubChem. (n.d.). This compound.

- Chegg. (2019). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below....

- SpectraBase. (n.d.). 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum.

- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol.

- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods.

- NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro-.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Wikipedia. (n.d.). 4-Nitrothiophenol.

- brainly.com. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which....

- Jasperse, J. (n.d.). Reactions of Amines.

- Filo. (2025). "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below...".

- askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction.

- ChemRxiv. (2024). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents.

- University of Washington. (n.d.). Mass Spectrometry Interpretation.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- PubChem. (n.d.). 1-Bromo-4-nitrobenzene.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).

- IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates.

- Chegg. (2018). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below....

- askIITians. (2025). How to remove Nitro Group from nitrobenzene ring?.

- NIST. (n.d.). Benzene, nitro-.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 13288-06-7 [chemicalbook.com]

- 5. CAS 13288-06-7 | 4654-9-27 | MDL MFCD00031363 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

1-(2-Bromoethoxy)-4-nitrobenzene IUPAC name

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's identity, synthesis, chemical behavior, applications, and safety protocols, grounding all information in authoritative scientific sources.

Compound Identification and Physicochemical Properties

This compound is an aromatic ether derivative characterized by a nitro group positioned opposite an ethoxy substituent, which is itself terminated by a bromine atom. This specific arrangement of functional groups dictates its chemical properties and utility as a versatile synthetic building block.

The definitive IUPAC name for this compound is This compound [1][2]. Its identity is further confirmed by a unique CAS Registry Number and other standard chemical identifiers.

Table 1: Core Identifiers and Physicochemical Data

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13288-06-7 | [1][3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [1][3] |

| Molecular Weight | 246.06 g/mol | [1][2][3] |

| Appearance | Yellow Powder or Crystals | [5][6] |

| Melting Point | 62-65 °C | [6] |

| Boiling Point | 170 °C @ 0.5 mmHg | [6] |

| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CC=C1[O-])OCCBr |[1][7] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of p-nitrophenol acts as the nucleophile, attacking one of the electrophilic carbon centers of 1,2-dibromoethane.

The choice of a weak base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the acidic p-nitrophenol (pKa ≈ 7.1) to form the reactive phenoxide ion but is not so harsh as to promote significant side reactions. 1,2-dibromoethane is used in excess to favor the desired monosubstitution product over the potential formation of a bis-aryloxyethane byproduct.

Detailed Experimental Protocol

-

Reactants & Reagents:

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and butanone (or DMF)[3][5].

-

Add 1,2-dibromoethane (3.0 eq) to the mixture[5].

-

Heat the mixture to reflux (approx. 80°C) and stir vigorously for 18 hours or until TLC analysis indicates the consumption of the starting p-nitrophenol[3][5].

-

After cooling the reaction to room temperature, filter off the inorganic salts (potassium bromide and excess potassium carbonate)[5].

-

Concentrate the filtrate under reduced pressure to yield a crude residue[5].

-

Perform a liquid-liquid extraction by partitioning the residue between dichloromethane and water. Combine the organic layers[3][5].

-

Wash the combined organic phase with water and brine, then dry over anhydrous sodium sulfate[3].

-

Evaporate the solvent to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 4% ethyl acetate) to afford this compound as a light yellow solid[5].

-

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary components: the alkyl bromide, the ether linkage, and the nitroaromatic ring.

-

Alkyl Bromide Moiety : The terminal bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions . This is the most exploited feature of the molecule, allowing for the attachment of various nucleophiles (amines, thiols, azides, etc.) to form more complex structures.

-

Nitroaromatic System : The nitro group (—NO₂) is a powerful electron-withdrawing group. Through a combination of inductive (-I) and resonance (-M or -R) effects, it significantly reduces the electron density of the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr) , particularly at the ortho and para positions relative to the nitro group[8][9]. While the ether linkage itself is not a typical leaving group for SₙAr, the electronic nature of the ring influences the overall molecular properties.

Resonance Effects of the Nitro Group

Caption: Electronic effect of the nitro group on the aromatic ring.

Applications in Drug Development and Material Science

This compound is not an end-product but a high-value intermediate. Its bifunctional nature—an electrophilic alkyl bromide and a modifiable nitro group—makes it a strategic component in multistep syntheses.

-

Pharmaceutical Synthesis : The most prominent application is as a key starting material in the synthesis of Dofetilide , a Class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats[10][11]. The bromoethoxy moiety allows for the crucial coupling reaction that builds the drug's core structure.

-

Material Science : Its utility extends to the development of advanced materials. It serves as a building block for:

-

UV Absorbers : The nitroaromatic structure is a chromophore that can be incorporated into polymers to create materials that block harmful ultraviolet radiation[12].

-

Electronic Chemicals : The compound is used in the synthesis of specialized molecules for semiconductors, optoelectronics, and display technologies[12].

-

-

Research and Development : Beyond specific applications, it is a versatile reagent for creating novel molecular scaffolds in drug discovery and organic synthesis[10].

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The compound is classified under the Globally Harmonized System (GHS) with specific warnings.

Table 2: GHS Hazard Information

| GHS Statement | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [1][13] |

| H319 | Causes serious eye irritation | [1][13] |

| H335 | May cause respiratory irritation |[13][14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood[15][16]. Ensure safety showers and eyewash stations are readily accessible[15].

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with EN166 or OSHA 29 CFR 1910.133 standards[15].

-

Skin Protection : Wear impervious protective gloves and clothing to prevent skin contact[15][17].

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator[16].

-

-

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[15].

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][15].

-

Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical help if irritation occurs[4][15].

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][15].

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[4][15].

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container[15][16]. Store locked up and away from incompatible materials such as strong oxidizing agents[15][17].

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[15][16]. Do not empty into drains[15].

References

- Synthesis routes of this compound. Benchchem.

- This compound | C8H8BrNO3 | CID 235987.

- This compound synthesis. ChemicalBook.

- Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook, National Institute of Standards and Technology.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- Design and Synthesis of a 4-Nitrobromobenzene Derivative....

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- 1-Bromo-4-nitrobenzene Safety D

- Safety Data Sheet - 4-Bromonitrobenzene-d4. CDN Isotopes.

- 1-(2-Bromoethyl)-4-nitrobenzene Spectrum. SpectraBase.

- 1-(2-Bromoethoxy)-2-nitrobenzene. AiFChem.

- 1-(2-Bromoethoxy)

- 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075.

- 1-(2-Bromoethyl)

- This compound (C8H8BrNO3). PubChemLite.

- This compound Chemical Properties. ChemicalBook.

- Innovating with this compound: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound AldrichCPR. Sigma-Aldrich.

- MDL MFCD00031363 | this compound.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.

- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.

- This compound, 98% 5 g. Thermo Scientific Chemicals.

- CAS 350820-19-8 | 1-Bromo-4-nitrobenzene-[d4]. BOC Sciences.

- Sourcing High-Purity this compound from China. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound CAS#: 13288-06-7 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. dl.novachem.com.au [dl.novachem.com.au]

- 17. cdnisotopes.com [cdnisotopes.com]

Introduction: The Significance of a Versatile Intermediate

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-4-nitrobenzene

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data with practical insights into its experimental determination, ensuring a thorough understanding for its application in a laboratory and manufacturing context.

This compound (CAS No. 13288-06-7) is a nitroaromatic compound that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromo-ethyl group and a nitro-substituted benzene ring, makes it a valuable precursor for a variety of more complex molecules. Notably, it is a key intermediate in the synthesis of Dofetilide, a Class III antiarrhythmic agent, highlighting its importance in the pharmaceutical industry.[2] A precise understanding of its physical properties is not merely academic; it is fundamental to its handling, reaction optimization, purification, and quality control, ensuring reproducibility and safety in synthetic processes.

Section 1: Chemical Identity and Structure

A clear identification of a chemical substance is the foundation of all subsequent scientific investigation. The compound is known by several synonyms, which can be critical to recognize when searching literature and supplier catalogs.[1][3]

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 13288-06-7 | [1][3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [1][3][5] |

| Molecular Weight | 246.06 g/mol | [3][5][6][7] |

| Synonyms | 2-Bromoethyl 4-nitrophenyl ether, β-Bromo-4-nitrophenetole, 2-(4-Nitrophenoxy)ethyl bromide | [1][3][8] |

| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [3][4][9] |

| SMILES | C1=CC(=CC=C1[O-])OCCBr | [3][8] |

Section 2: Core Physicochemical Properties

The physical state, thermal properties, and solubility dictate the compound's storage, handling, and reaction conditions. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value / Description | Source(s) |

| Appearance | Pale yellow to yellow powder or crystals. | [4][8] |

| Melting Point | 62-65 °C. Note: A range of 40-44°C is also reported, which may indicate variance in sample purity or crystalline form. | [1][4][8][9][10] |

| Boiling Point | 170 °C at 0.5 mmHg; 310 °C at 760 mmHg. | [1][4][10] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted). | [4][10] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. Soluble in Acetone and Ethanol. | [1][4][10] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended storage is at room temperature. | [1][4] |

Expert Insight: The Melting Point Discrepancy

The observed variance in the reported melting point (40-44°C vs. 62-65°C) is significant.[1][4] A lower, broader melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. The higher range of 62-65°C is more commonly cited in high-purity commercial product specifications and is likely indicative of a more purified substance.[4][8][9] This highlights the necessity of in-house verification of physical constants as a primary quality control measure.

Section 3: Spectroscopic and Chromatographic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule, while chromatographic methods are essential for assessing purity.

-

Infrared (IR) Spectroscopy : IR analysis is used to identify functional groups. The spectrum is expected to show strong characteristic peaks corresponding to the C-O-C ether linkage, C-Br bond, and the symmetric and asymmetric stretching of the nitro group (NO₂).[3]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The GC-MS data for this molecule shows a molecular ion peak corresponding to its mass.[3]

-

Chromatographic Purity : Assays of commercially available this compound typically report a purity of 97.5% or higher as determined by Gas Chromatography (GC).[8][9]

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and well-executed experimental protocols.

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point, a critical indicator of purity.

Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities introduce defects in the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (e.g., heat quickly to ~45°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a rapid and effective way to assess the purity of a sample and to monitor reaction progress during synthesis.

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The polarity of the compound and the solvent system determines the retention factor (Rƒ). A pure compound should ideally show a single spot on the TLC plate. The choice of a 4% ethyl acetate in petroleum ether solvent system is based on the moderate polarity of 1-(2-bromo-ethoxy)-4-nitro-benzene, allowing it to migrate up the plate away from the baseline without running with the solvent front.[12]

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.

-

Plate Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

-

Chamber Development: Place the plate in a sealed TLC chamber containing the mobile phase (e.g., 4% ethyl acetate in petroleum ether).[12] Ensure the solvent level is below the baseline.

-

Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

-

Analysis: A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities.

Section 5: Synthesis and Purification Workflow

Understanding the synthesis provides context for potential impurities that might affect physical properties. A common method is the Williamson ether synthesis.[5][12]

Reaction: p-Nitrophenol is reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as butanone or DMF.[5][12] The base deprotonates the phenol, and the resulting phenoxide attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction.

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and Purification Workflow.

Section 6: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[3][13] It may also cause respiratory irritation.[3][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Spills: For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[14]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are critical to its successful use in research and manufacturing. This guide has provided a detailed summary of its key characteristics, from its identity and physicochemical properties to its spectroscopic profile and safe handling procedures. The emphasis on the causality behind experimental protocols and the acknowledgment of data discrepancies underscore the importance of rigorous, in-house verification for ensuring the quality and consistency required in scientific endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS: 13288-06-7 – A Versatile Chemical Compound.

- Benchchem. (n.d.). Synthesis routes of this compound.

- ChemicalBook. (n.d.). This compound CAS#: 13288-06-7.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- ChemicalBook. (2025). This compound | 13288-06-7.

- Chegg. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.

- Thermo Scientific Chemicals. (n.d.). This compound, 98%.

- Unipharma. (2025). This compound: Your Essential Pharmaceutical Intermediate.

- Fisher Scientific. (n.d.). This compound, 98%.

- Fisher Scientific. (2021). SAFETY DATA SHEET: this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13288-06-7 [amp.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 13288-06-7 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound CAS#: 13288-06-7 [m.chemicalbook.com]

- 11. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Spectral Data Analysis of 1-(2-Bromoethoxy)-4-nitrobenzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-nitrobenzene is a valuable building block in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and functional materials. Its bifunctional nature, featuring a reactive bromoethoxy group and an electron-withdrawing nitro group on an aromatic scaffold, allows for a diverse range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed in detail to provide a practical framework for researchers.

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] The structure, confirmed by various spectroscopic methods, consists of a p-nitrophenoxy group linked to a bromoethyl chain.

Key Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13288-06-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like this compound is as follows:

-

Dissolution: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Filtration: To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.0 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~4.4 | Triplet | 2H | -O-CH₂- |

| ~3.7 | Triplet | 2H | -CH₂-Br |

Causality of Signal Assignment:

-

Aromatic Protons: The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear at a lower field (~8.2 ppm) compared to the protons meta to the nitro group (~7.0 ppm).

-

Aliphatic Protons: The ethoxy protons appear as two triplets. The methylene group attached to the oxygen (-O-CH₂-) is deshielded by the adjacent electronegative oxygen atom and resonates at a lower field (~4.4 ppm) compared to the methylene group attached to the bromine atom (-CH₂-Br) at ~3.7 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~163 | C-O (aromatic) |

| ~142 | C-NO₂ (aromatic) |

| ~126 | CH (aromatic, ortho to -NO₂) |

| ~115 | CH (aromatic, meta to -NO₂) |

| ~68 | -O-CH₂- |

| ~28 | -CH₂-Br |

Causality of Signal Assignment:

-

Aromatic Carbons: The carbon atom attached to the oxygen (C-O) is significantly deshielded and appears at the lowest field (~163 ppm). The carbon bearing the nitro group (C-NO₂) is also deshielded (~142 ppm). The aromatic CH carbons ortho and meta to the nitro group are found in the typical aromatic region, with the ortho carbons appearing at a slightly lower field due to the stronger electron-withdrawing effect.

-

Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-O-CH₂-) resonates at a lower field (~68 ppm) due to the deshielding effect of the oxygen atom. The carbon of the methylene group bonded to bromine (-CH₂-Br) appears at a higher field (~28 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.

-

Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR region and acts as a matrix.

-

Pellet Formation: The finely ground mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1595, ~1490 | Strong | Aromatic C=C stretch |

| ~1520, ~1345 | Very Strong | Asymmetric and symmetric N-O stretch of the nitro group |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

| ~600-500 | Medium | C-Br stretch |

Causality of Band Assignment:

-

Nitro Group: The most prominent features in the IR spectrum are the very strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching vibrations of the nitro group. These are highly characteristic and confirm the presence of the -NO₂ functionality.

-

Aromatic Ether: The strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the aryl-O-C ether linkage.

-

Aromatic Ring: The bands in the 1595-1490 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring. The absorptions between 3100-3000 cm⁻¹ correspond to the aromatic C-H stretching.

-

Aliphatic Chain: The aliphatic C-H stretching vibrations of the ethoxy group are observed in the 2950-2850 cm⁻¹ region.

-

Bromoalkane: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrum Data:

| m/z | Ion Structure | Interpretation |

| 245/247 | [C₈H₈⁷⁹BrNO₃]⁺• / [C₈H₈⁸¹BrNO₃]⁺• | Molecular ion (M⁺•) |

| 139 | [C₆H₅NO₃]⁺• | Loss of C₂H₃Br |

| 123 | [C₆H₅NO₂]⁺• | Loss of C₂H₃BrO |

| 107/109 | [C₂H₄⁷⁹Br]⁺ / [C₂H₄⁸¹Br]⁺ | Bromoethyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Workflow:

Caption: Key fragmentation pathways of this compound in EI-MS.

Causality of Fragmentation:

-

Molecular Ion: The molecular ion peak at m/z 245 and 247, with approximately equal intensity, is a clear indicator of the presence of one bromine atom.

-

Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can lead to the formation of the bromoethyl cation at m/z 107/109.

-

Loss of the Bromoethoxy Group: Cleavage of the ether bond can also result in the loss of the bromoethoxy radical, leading to the formation of the p-nitrophenoxy radical cation, which upon rearrangement can lead to the ion at m/z 139.

-

Further Fragmentation: Subsequent loss of neutral fragments like oxygen or nitric oxide from the aromatic portion of the molecule can lead to the formation of ions at m/z 123 and 93, respectively.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide an unambiguous identification of the molecule. This technical guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this important synthetic intermediate and ensure the quality and reliability of their scientific endeavors.

References

- PubChem. This compound.

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for electronics and UV absorption.[1][2] While quantitative solubility data in a wide range of organic solvents is not extensively published, this guide synthesizes available qualitative information, outlines the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for process development, formulation, and quality control.

Introduction: The Critical Role of Solubility in a Versatile Intermediate

This compound is a bifunctional molecule featuring a nitroaromatic core and a bromoalkoxy side chain. This unique structure makes it a valuable building block in organic synthesis.[1] Its utility in diverse applications, from the development of novel pharmaceuticals to the creation of advanced polymers, is fundamentally linked to its solubility.[1] Understanding how, and to what extent, this compound dissolves in various organic solvents is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization processes for purification, where knowledge of solubility at different temperatures is crucial.

-

Formulation Development: Creating stable solutions with desired concentrations for various applications, including screening and analysis.

-

Analytical Method Development: Preparing standards and samples for techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.

This guide provides both the theoretical framework and the practical methodology to empower researchers in their work with this important compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13288-06-7 | [3] |

| Molecular Formula | C₈H₈BrNO₃ | [3][4] |

| Molecular Weight | 246.06 g/mol | [3][4] |

| Appearance | Pale yellow powder or crystals | [1][5] |

| Melting Point | 62-65 °C | [5][6][7] |

| Boiling Point | 170 °C at 0.5 mmHg | [5][6][7] |

| Predicted Density | 1.587 ± 0.06 g/cm³ | [5][6][7] |

| Calculated XLogP3 | 2.8 - 2.9 | [4][5] |

The presence of the polar nitro group (-NO₂) and the ether linkage (-O-) suggests the potential for dipole-dipole interactions and hydrogen bond acceptance. However, the molecule is dominated by the hydrophobic benzene ring and the bromoethane moiety, leading to a significant octanol-water partition coefficient (XLogP3) and classifying it as sparingly soluble in water but generally soluble in organic solvents.[1]

Solubility Profile: A Synthesis of Available Data and Theoretical Insights

While precise quantitative data is sparse in the literature, a qualitative solubility profile can be constructed from supplier information and an understanding of the "like dissolves like" principle.[1] The molecule's structure, with both polar and non-polar regions, dictates its solubility in different classes of organic solvents.

Qualitative Solubility Summary

The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [1] |

| Chloroform | Non-polar | Soluble / Slightly Soluble | [1][6][7] |

| Dichloromethane | Polar Aprotic | Slightly Soluble | [6][7] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [6][7] |

| Water | Polar Protic | Insoluble | [1] |

Mechanistic Interpretation of Solubility

The observed solubility trends can be explained by analyzing the intermolecular forces between this compound and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the polar nitro group and ether linkage of the solute. The lack of strong hydrogen-bonding networks in these solvents allows for the effective solvation of the molecule. The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor would suggest a higher solubility than what is qualitatively reported as "slightly soluble," indicating that other factors like the bulkiness of the solute may play a role.

-

Polar Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor, interacting with the oxygen atoms of the ether and nitro groups. This, combined with its alkyl chain that can interact with the non-polar parts of the solute, makes it an effective solvent.

-

Non-polar/Weakly Polar Solvents (e.g., Chloroform, Dichloromethane): The solubility in these solvents is primarily driven by van der Waals forces and dipole-dipole interactions. The aromatic ring and the alkyl halide portion of the solute interact favorably with these chlorinated solvents.

-

Water: The strong hydrogen-bonding network of water and the high energy required to create a cavity for the large, predominantly hydrophobic solute molecule result in very low solubility.

Experimental Determination of Solubility: A Validated Protocol

For many research and development applications, precise, quantitative solubility data is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid solvent. This protocol provides a robust, self-validating system for generating this critical data.

Required Materials and Instrumentation

-

This compound (purity >98%)

-

HPLC-grade organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume or mass of the desired organic solvent.

-

Seal the vial securely to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For some solvent systems, centrifugation may be necessary to achieve clear separation.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter (pre-conditioned with the same solvent) and dispense the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9] The nitroaromatic chromophore is expected to have a strong UV absorbance at around 254 nm.[9]

-

Method Validation: A calibration curve must be generated using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-